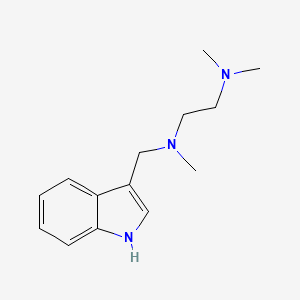![molecular formula C17H16N6O2 B5638608 3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)
3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazine and oxadiazole derivatives, including those related to the specified compound, often involves reactions with aromatic diazonium salts, condensation with active methylene compounds, and reactions with hydroxylamine hydrochloride. These methods allow for the introduction of various functional groups essential for the synthesis of complex heterocyclic compounds (Abdallah, Salaheldin, & Radwan, 2007). Additionally, efficient synthesis routes have been developed using mixtures of concentrated nitric and trifluoroacetic acids for the synthesis of oxadiazolo[3,4-d]pyridazine derivatives (Ogurtsov et al., 2018).
Molecular Structure Analysis
The molecular structure of related oxadiazolo[3,4-d]pyridazine derivatives has been characterized by single-crystal X-ray diffraction analysis, revealing planar molecules with unusual bond lengths and angles that contribute to their stability and reactivity. These structural features are critical for understanding the chemical behavior of such compounds (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine and oxadiazole derivatives are known for their ability to undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, which are pivotal for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions enable the introduction of diverse functional groups, expanding the chemical and biological properties of these molecules (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
While specific physical properties of "3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine" are not directly available in the literature, related compounds exhibit high crystal densities and strong π-π stacking interactions, which are indicative of their solid-state stability and potential intermolecular interactions (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of pyridazine and oxadiazole derivatives, including reactivity patterns and stability under various conditions, are largely influenced by their heterocyclic structures and functional groups. These compounds are versatile intermediates in organic synthesis, capable of engaging in a wide range of chemical reactions to produce pharmacologically active molecules (Abdallah, Salaheldin, & Radwan, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-3-8-18-9-4-13)23-10-5-12(6-11-23)16-20-15(22-25-16)14-2-1-7-19-21-14/h1-4,7-9,12H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZRXOITFVRSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=NN=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)